REACTION_CXSMILES
|
C[O:2][C:3]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)=[CH:7][C:4]=1[CH:5]=[O:6].B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:10]=[CH:9][C:8]([C:11]2[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=2)=[CH:7][C:4]=1[CH:5]=[O:6]
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=C(C=C1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled (0° C.)
|
Type
|
CUSTOM
|
Details
|
quenched with water (5 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted into DCM (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |